2-Bromo-6-(chloromethyl)-4-nitropyridine
Description
Properties
Molecular Formula |
C6H4BrClN2O2 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
2-bromo-6-(chloromethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3H2 |
InChI Key |
UXOJBGUXBXOXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 6-(chloromethyl)-4-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2-Bromo-6-(chloromethyl)-4-nitropyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chloromethyl)-4-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the halogens.
Reduction: The major product is 2-Bromo-6-(aminomethyl)-4-nitropyridine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-Bromo-6-(chloromethyl)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound highly reactive in substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Key Findings:
Reactivity Differences :
- The chloromethyl group in 2-Bromo-6-(chloromethyl)-4-nitropyridine confers higher reactivity compared to methyl or amine-substituted analogs (e.g., 2-Bromo-6-methyl-4-nitropyridine) due to the labile C-Cl bond, enabling facile nucleophilic displacement .
- Compounds with nitro groups at position 5 (e.g., 3-Bromo-2-chloro-5-nitropyridine) exhibit distinct photochemical behaviors compared to nitro-substituted derivatives at position 4, as nitro group positioning alters electron density and triplet-state lifetimes .
Synthetic Applications: Dual halogenation (Br and Cl) in analogs like 2-Bromo-4-chloro-5-nitropyridine enhances their utility in cross-coupling reactions, whereas mono-halogenated derivatives (e.g., 6-Chloro-2-methyl-3-nitropyridine) are preferred in regioselective substitutions .
Photochemical Behavior: Studies on 4-nitropyridine derivatives (e.g., 4-nitropyridine N-oxide) reveal that protonation in acidic environments suppresses nonbonding electron excitation, stabilizing triplet states and influencing photoreduction pathways .
Q & A
Basic: How can reaction conditions be optimized for synthesizing 2-Bromo-6-(chloromethyl)-4-nitropyridine?
Methodological Answer:
Optimization hinges on solvent polarity, catalyst selection, and reaction time. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the chloromethyl group . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency by stabilizing intermediates . Kinetic monitoring via TLC or HPLC is critical to identify optimal reaction termination points, as prolonged heating may lead to nitro-group decomposition .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- FTIR : Identify functional groups (e.g., nitro C-NO₂ stretch at ~1520–1350 cm⁻¹, C-Br stretch at ~650–500 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve regiochemistry. The chloromethyl group (CH₂Cl) appears as a triplet (~δ 4.5–5.0 ppm in ¹H NMR), while bromine’s deshielding effect splits adjacent protons .
- Raman Spectroscopy : Complementary to FTIR, particularly for detecting symmetric vibrations in the nitro group .
Advanced: How does the nitro group influence photochemical reactivity in this compound?
Methodological Answer:
The nitro group undergoes photoreduction under UV light, forming hydroxylamine intermediates. In acidic isopropanol, the reaction proceeds via a triplet-excited state, with quantum yields (Φ) dependent on HCl concentration. Note that reported Φ values (0.27–0.94) may vary due to analytical methods (e.g., polarography vs. spectrophotometry) . Validate photoproducts using LC-MS and compare with nitrobenzene analogs to assess electronic effects of the pyridine ring .
Advanced: What computational approaches predict regioselectivity in substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates charge distribution and frontier molecular orbitals. The chloromethyl group exhibits higher electrophilicity (LUMO ≈ -1.5 eV), favoring nucleophilic attack over bromine sites. Solvent effects (e.g., PCM models) refine transition-state energies . Validate predictions with kinetic isotopic labeling (e.g., deuterated solvents) .
Advanced: How should reactive intermediates (e.g., chloromethyl derivatives) be handled safely?
Methodological Answer:
- Containment : Use sealed reactors with inert gas purging to minimize exposure to chloromethyl intermediates, which are carcinogenic .
- Quenching : Neutralize residual HCl with sodium bicarbonate before extraction.
- Analytical Precautions : Conduct reactions in fume hoods and use personal protective equipment (PPE) rated for halogenated compounds .
Advanced: How to resolve contradictions in photochemical quantum yield data?
Methodological Answer:
Discrepancies arise from experimental setups (e.g., degassing methods, light intensity calibration). Standardize protocols:
- Use actinometry (ferrioxalate) to calibrate light sources.
- Compare polarographic (direct depletion measurement) and spectroscopic (indirect product detection) methods .
- Cross-validate with computational models (TD-DFT) to estimate excited-state lifetimes .
Advanced: What strategies mitigate competing side reactions during functionalization?
Methodological Answer:
- Temperature Control : Lower temperatures (<0°C) suppress nitro-group reduction.
- Protecting Groups : Temporarily protect the chloromethyl group with trimethylsilyl chloride to direct reactivity to the bromine site .
- Catalytic Systems : Use Pd(0) catalysts for selective cross-coupling at the bromine position while leaving the chloromethyl group intact .
Advanced: How does steric hindrance affect substitution patterns on the pyridine ring?
Methodological Answer:
Steric maps from X-ray crystallography (e.g., SHELXT-refined structures) reveal crowding near the chloromethyl group, disfavoring bulky nucleophiles . Computational steric descriptors (e.g., %VBur) quantify accessibility, guiding reagent selection. For example, methylamine substitutes efficiently, while tert-butylamine requires elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
